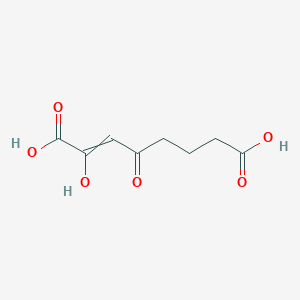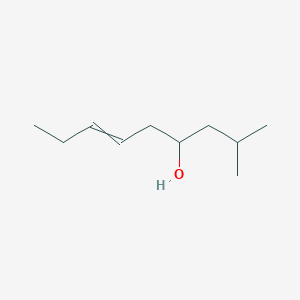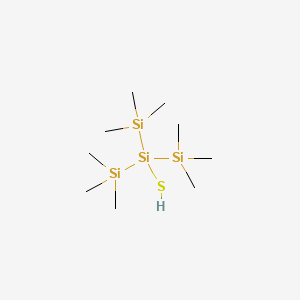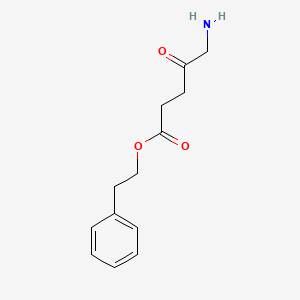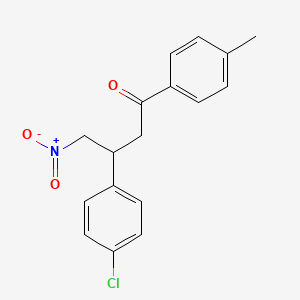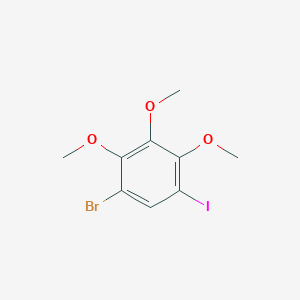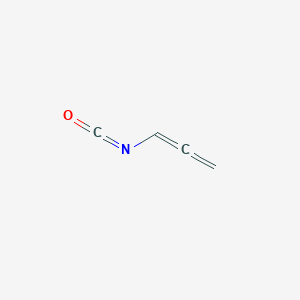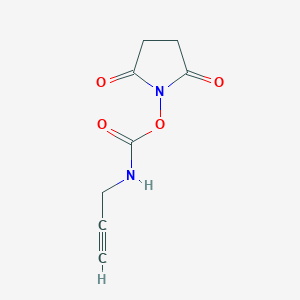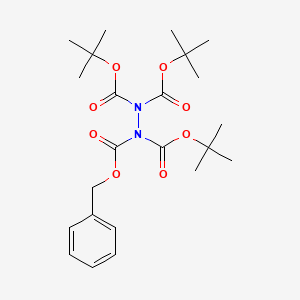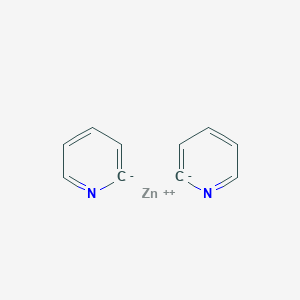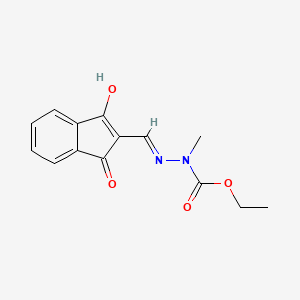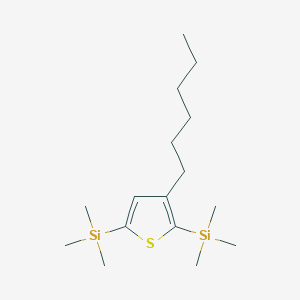
(3-Hexylthiene-2,5-diyl)bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexyl-2,5-bis(trimethylsilyl)thiophene is an organosilicon compound with the molecular formula C16H32SSi2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two trimethylsilyl groups and a hexyl chain attached to the thiophene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-2,5-bis(trimethylsilyl)thiophene typically involves the functionalization of thiophene derivatives. One common method includes the use of 2,5-dibromothiophene as a starting material. The brominated thiophene undergoes a Grignard reaction with hexylmagnesium bromide to introduce the hexyl group. Subsequently, the trimethylsilyl groups are introduced via a reaction with trimethylsilyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of 3-Hexyl-2,5-bis(trimethylsilyl)thiophene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Hexyl-2,5-bis(trimethylsilyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: It can be reduced using reagents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Oxidation: m-CPBA (meta-Chloroperoxybenzoic acid) in the presence of BF3·Et2O is commonly used for oxidation reactions.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
3-Hexyl-2,5-bis(trimethylsilyl)thiophene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Hexyl-2,5-bis(trimethylsilyl)thiophene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it valuable in electronic applications. In biological systems, its derivatives may interact with enzymes and receptors, influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,5-bis(trimethylsilyl)thiophene: Lacks the hexyl group, resulting in different chemical properties and reactivity.
3-Hexylthiophene: Lacks the trimethylsilyl groups, affecting its solubility and electronic properties.
Poly(3-hexylthiophene): A polymeric form with distinct optoelectronic properties.
Uniqueness
3-Hexyl-2,5-bis(trimethylsilyl)thiophene is unique due to the presence of both hexyl and trimethylsilyl groups, which impart specific solubility, reactivity, and electronic properties. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
164991-14-4 |
|---|---|
Fórmula molecular |
C16H32SSi2 |
Peso molecular |
312.7 g/mol |
Nombre IUPAC |
(3-hexyl-5-trimethylsilylthiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C16H32SSi2/c1-8-9-10-11-12-14-13-15(18(2,3)4)17-16(14)19(5,6)7/h13H,8-12H2,1-7H3 |
Clave InChI |
GIBJHMCBSJQAHQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(SC(=C1)[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


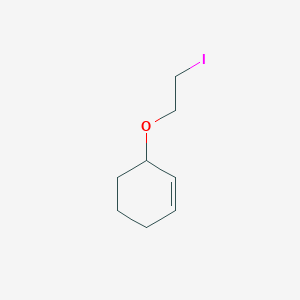
![4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate](/img/structure/B14274809.png)
![4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide](/img/structure/B14274813.png)
